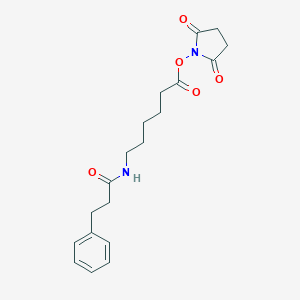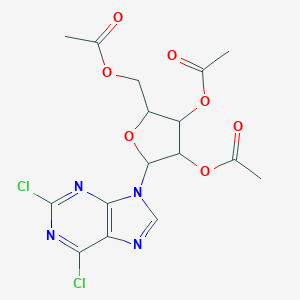
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Übersicht
Beschreibung
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine (DC9TR) is an important synthetic compound used in a variety of scientific research applications. It is a purine derivative that is widely used in biochemistry and molecular biology studies due to its unique properties. DC9TR has been used in the study of gene expression, cell signaling, and protein structure and function. It has also been used to study the biochemical and physiological effects of various drugs on cells and organisms.
Wissenschaftliche Forschungsanwendungen
Tautomerism of Nucleic Acid Bases
Understanding the tautomerism of nucleic acid bases, including purines, is crucial for comprehending the molecular interactions and stability of nucleic acids. This knowledge is pivotal for designing nucleoside analogs used in scientific research to study genetic materials and processes. For example, studies have shown how changes in the environment of purine bases can affect their tautomeric equilibria, influencing the stability and pairing properties of nucleic acids. This area of research is vital for developing new therapeutic agents and understanding molecular biology at a fundamental level (Person et al., 1989).
Emerging Contaminants and Environmental Impact
Research on halogen-containing organophosphorus chemicals, which share structural similarities with many purine analogs, helps in understanding the environmental behavior and health risks of these compounds. Studies in this domain are crucial for assessing the ecological and human health impacts of various chemicals used in consumer products, thereby guiding safer chemical design and environmental policies (Wang et al., 2020).
Bioactive Nucleobases and Analogues
The development of bioactive nucleobases and their analogues, including those based on purine structures, is a significant area of research with applications in medicinal chemistry. These compounds are designed to modulate biological processes and have potential therapeutic applications in treating various diseases. Understanding the structure-activity relationships of these compounds can lead to the development of new drugs with improved efficacy and specificity (Ostrowski, 2022).
Nanoparticle Drug Carriers
The use of nanoparticles as drug carriers to overcome the metabolic limitations of nucleoside analogs, including purine derivatives, is a promising research area. Nanoparticles can improve the delivery, solubility, stability, and efficacy of these drugs, which is critical for cancer therapy and other medical applications. This approach can also help in reducing the side effects and improving the therapeutic index of nucleoside analogs (Hajdo et al., 2010).
Wirkmechanismus
Target of Action
It is a purine nucleoside analog, which typically target enzymes involved in dna synthesis and repair .
Mode of Action
The compound interacts with its targets by integrating into the DNA synthesis process. As a purine nucleoside analog, it mimics the structure of natural purine nucleosides, which are the building blocks of DNA . This allows the compound to be incorporated into the growing DNA chain during replication, leading to termination of the chain or introduction of mutations .
Biochemical Pathways
The compound affects the DNA synthesis pathway, specifically the replication process . By integrating into the DNA chain, it disrupts the normal replication process, leading to DNA damage and potentially cell death . The downstream effects include halted cell division and apoptosis .
Pharmacokinetics
Like other purine nucleoside analogs, it is likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The result of the compound’s action is the disruption of DNA synthesis, leading to DNA damage and potentially cell death . This can lead to a decrease in the proliferation of cancer cells, making the compound potentially useful in cancer treatment .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells .
Biochemische Analyse
Biochemical Properties
2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine plays a crucial role in biochemical reactions, particularly those involving nucleosides. It interacts with enzymes such as adenosine deaminase and nucleoside phosphorylase, which are involved in the metabolism of nucleosides. These interactions can lead to the inhibition or activation of these enzymes, affecting the overall metabolic pathways . The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool in studying biochemical processes and developing therapeutic agents.
Cellular Effects
The effects of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the adenosine receptor signaling pathway, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation . Additionally, the compound can alter gene expression patterns, impacting the production of proteins involved in critical cellular functions.
Molecular Mechanism
At the molecular level, 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the compound can inhibit the activity of adenosine deaminase, resulting in increased levels of adenosine and subsequent activation of adenosine receptors . This interaction can trigger downstream signaling pathways that influence cellular functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine in laboratory settings are critical factors in its effectiveness. Over time, the compound may undergo hydrolysis, leading to the release of its active form . This degradation can affect its long-term impact on cellular functions. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It interacts with enzymes such as adenosine deaminase and nucleoside phosphorylase, influencing the conversion of nucleosides to nucleotides . These interactions can affect the overall metabolic flux and levels of metabolites, impacting cellular functions and energy production.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its localization within specific cellular compartments. The compound’s distribution can influence its effectiveness and potential side effects, as it may accumulate in certain tissues or organs.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate enzyme activity and cellular metabolism.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXZXWLFAMZVPY-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3056-18-6 | |
| Record name | 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine in the synthesis of 9-(beta-D-arabinofuranosyl)-6-(N α -L-serylamido)-2-chloropurine?
A1: this compound serves as a crucial starting material in the synthesis []. The process involves the condensation of this compound with the methyl ether of L-serine. This reaction is followed by the removal of protective groups and a trans-arabinosylation step using 1-beta-D-arabinofuranosyluracil in the presence of specific enzymes, ultimately yielding the target antitumor agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







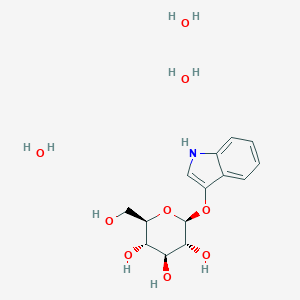
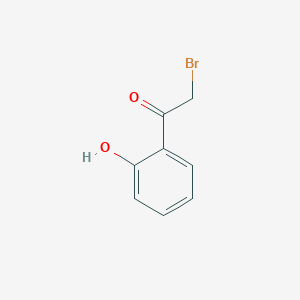
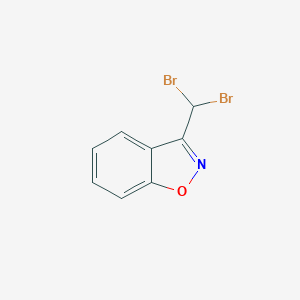
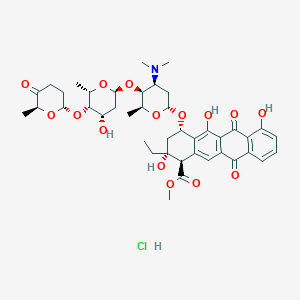
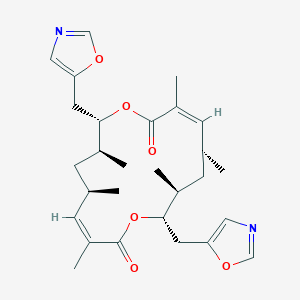
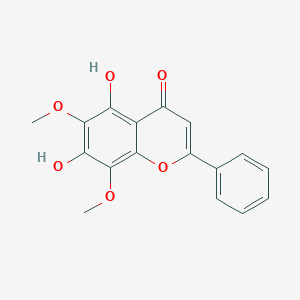
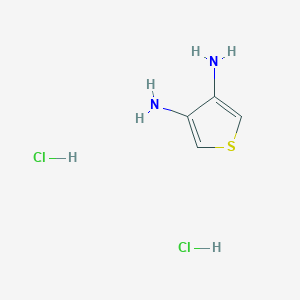

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)
